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Imino(methyl)(propan-2-yl)-

lambda6-sulfanone

CAS No.: 1367371-35-4

Cat. No.: B2888029

Get Quote

Strategic Overview
Sulfoximines (

) have emerged as high-value bioisosteres for sulfones and sulfonamides in medicinal
chemistry.[1] Their intrinsic chirality and additional vector for substitution (at the nitrogen) allow
for precise tuning of physicochemical properties and metabolic stability. Notable examples
include the pan-CDK inhibitor Runcaciguat and AstraZeneca's ATR inhibitor Ceralasertib.

Historically, sulfoximine synthesis relied on hazardous reagents (e.g., hydrazoic acid, O-

mesitylenesulfonylhydroxylamine) or harsh conditions. The advent of hypervalent iodine(III)

reagents has revolutionized this field, enabling mild, oxidative NH-transfer.

This guide details two primary protocols:

Method A (Metal-Free): The modern "gold standard" for direct NH-sulfoximine synthesis

using ammonium carbamate.
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Method B (Rh-Catalyzed): A robust alternative for installing N-protected groups (e.g.,

trifluoroacetyl) on sterically demanding substrates.

Mechanistic Foundations
Understanding the active species is critical for troubleshooting. In hypervalent iodine-mediated

amination, the iodine(III) center acts as an electrophilic shuttle.

The Bull-Luisi Mechanism (Metal-Free)
The reaction between (diacetoxyiodo)benzene (PIDA) and ammonium carbamate generates an

electrophilic iodonitrene-like species in situ. The sulfoxide acts as a nucleophile, attacking the

iodine-nitrogen intermediate.[2]

Key Insight: The N-I bond in the intermediate is often stable in solution. Solvent evaporation is

a chemical step, not just a physical one, required to cleave the N-I bond and release the final

sulfoximine.

PhI(OAc)2
(Oxidant)

[PhI=NH]
Iodonitrene Species

+ NH3
- 2 AcOH

NH4CO2NH2
(N-Source) NH3 (in situ)

Decarboxylation
(-CO2)

Sulfoximine-Iodine
Adduct

+ Sulfoxide

Sulfoxide
(Substrate)

NH-Sulfoximine
Solvent Evaporation

(N-I Cleavage)

PhI + AcOH

Click to download full resolution via product page

Figure 1: Mechanistic pathway for metal-free NH-transfer.[3] Note the critical role of solvent

evaporation in product release.

Protocol A: Metal-Free Direct NH-Transfer
Reference Standard: Bull, J. A.; Luisi, R. et al. Angew. Chem. Int. Ed.2016 [1].
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This is the preferred method for generating free NH-sulfoximines. It avoids heavy metals, uses

inexpensive reagents, and operates at room temperature.[3]

Reagents & Stoichiometry
Component Equiv. Role Notes

Sulfoxide 1.0 Substrate

Enantiopure

sulfoxides retain

stereochemistry.[4]

PhI(OAc)2 (PIDA) 2.5 - 3.0 Oxidant

Must be finely

powered. Generates 2

equiv. AcOH.

Ammonium

Carbamate
4.0 N-Source

Source of NH3.[2]

Excess drives

equilibrium.

Methanol (MeOH) [0.2 M] Solvent
Critical: Solubilizes

ammonium salts.

Step-by-Step Workflow
Preparation:

Use a round-bottom flask (RBF) with a magnetic stir bar.[1]

Note: No inert atmosphere (Ar/N2) is required; the reaction is air-tolerant.

Addition Sequence (Critical):

Dissolve Sulfoxide (1.0 equiv) in MeOH (0.2 M concentration).

Add Ammonium Carbamate (4.0 equiv) in one portion.[1]

Add PhI(OAc)2 (3.0 equiv) slowly over 2–3 minutes.

Observation: The mixture may turn yellow/orange. Gas evolution (CO2) will occur.
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Reaction:

Stir vigorously at 25 °C (Room Temp) for 1–2 hours.

Checkpoint: Monitor by TLC.[5] The intermediate N-I adduct may appear as a distinct spot

that converts to product upon heating/drying.

Workup (The "Cleavage" Step):

Remove solvent under reduced pressure (Rotary evaporator).

Why: This step forces the breakdown of the N-I intermediate.[1] Do not skip to extraction.

Redissolve the residue in DCM or EtOAc.

Wash with saturated NaHCO3 (to neutralize AcOH byproduct) and Brine.

Purification:

Dry organic layer over Na2SO4, filter, and concentrate.

Purify via flash column chromatography (typically DCM/MeOH or EtOAc/Hexane

gradients).

Protocol B: Rhodium-Catalyzed N-Acyl Transfer
Reference Standard: Okamura, H.; Bolm, C. Org.[6][7] Lett.2004 [2].[6][8]

Use this protocol if the metal-free method fails (e.g., extremely steric-hindered substrates) or if

you specifically require an N-protected sulfoximine (e.g., N-trifluoroacetyl).
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Component Equiv. Role

Sulfoxide 1.0 Substrate

Trifluoroacetamide 2.0 N-Source

PhI(OAc)2 1.5 Oxidant

Rh2(OAc)4 2–5 mol% Catalyst

MgO 4.0 Acid Scavenger

DCM [0.1 M] Solvent

Step-by-Step Workflow
Setup: Flame-dry a Schlenk tube or RBF and purge with Nitrogen/Argon.

Mixing:

Add Sulfoxide, Trifluoroacetamide, PhI(OAc)2, MgO, and Rh2(OAc)4.

Add DCM (Dichloromethane).

Reaction:

Stir at 40 °C (mild reflux) for 6–12 hours.

Mechanism:[1][2][3][4][5][7][8][9][10] The Rh-catalyst stabilizes the nitrene intermediate,

facilitating transfer to the sulfoxide sulfur.

Filtration:

Filter the mixture through a pad of Celite to remove MgO and Rh residues.

Concentrate filtrate.

Deprotection (Optional):
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To obtain the free NH-sulfoximine: Treat the N-Tfa sulfoximine with K2CO3 (5 equiv) in

MeOH at RT for 30 mins.

Critical Parameter Optimization
The following table summarizes how to tune the reaction based on substrate class.

Variable Recommendation Rationale

Solvent Choice MeOH (Method A)

Essential for Ammonium

Carbamate solubility. Other

solvents (DCM, Toluene) result

in <10% yield for Method A.

Temperature 25 °C

Higher temps (>50 °C) in

Method A can cause

decomposition of the oxidant

before transfer.

Substrate: Sulfides Use 3.0 equiv PIDA

Sulfides can be converted

directly to sulfoximines (one-

pot oxidation + imination) using

Method A [3].

Acid Sensitivity Add MgO

PIDA releases Acetic Acid. If

substrate is acid-labile, add 4.0

equiv MgO to the reaction.

Chirality Retained

Both methods proceed with

retention of configuration at the

Sulfur center (stereospecific).

Troubleshooting & QC
Issue: Incomplete Conversion

Diagnosis: Starting material remains after 2 hours.

Fix: Add another 0.5–1.0 equiv of PIDA. The reagent degrades over time in MeOH. Ensure

PIDA is fresh (white powder, not yellowed).
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Issue: Product "Disappears" during Workup
Diagnosis: The N-I intermediate was not cleaved.

Fix: Ensure the reaction mixture is evaporated to dryness on the rotavap before adding

aqueous extraction buffers. The concentration step is mechanistic.

Issue: Separation of Iodobenzene (PhI)
Diagnosis: PhI co-elutes with product.

Fix: PhI is volatile. Leave the crude product under high vacuum (<1 mbar) for 4–6 hours, or

use a gradient starting with 100% Hexane/Heptane to flush PhI before eluting the polar

sulfoximine.

Safety & Handling
Hypervalent Iodine (PIDA): Potentially explosive under heavy shock or high heat. Store at 4

°C. Do not heat dry solids.

Ammonium Carbamate: Releases Ammonia (toxic/corrosive) and CO2. Use in a fume hood.

[11]

Exotherm: The addition of PIDA to the reaction mixture can be slightly exothermic. On scales

>5g, add PIDA in portions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b2888029/docs#application-note-protocols-for-nh-
transfer-to-sulfoxides-using-hypervalent-iodine-reagents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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